Lipophilicity Differentiation: Quantifying the Impact of the 5-Ethyl Group on logP vs. Non-Ethylated Analog
The 5-ethyl substituent on the furan core of 4-chlorosulfonyl-5-ethylfuran-2-carboxylic acid provides a measurable increase in lipophilicity compared to the non-ethylated baseline analog, 4-chlorosulfonylfuran-2-carboxylic acid. According to computed XLogP3-AA values, the target compound possesses an XLogP3-AA of 1.7 [1], which represents a quantified increase of +1.2 log units over the baseline analog (computed XLogP3-AA of 0.5) [2]. This shift in partition coefficient is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 [1] |
| Comparator Or Baseline | 4-chlorosulfonylfuran-2-carboxylic acid: 0.5 [2] |
| Quantified Difference | +1.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] and XLogP3 3.0 (PubChem release 2021.05.07) [2] |
Why This Matters
For medicinal chemists, selecting the 5-ethyl analog over the non-ethylated version allows for a deliberate and predictable increase in logP, which can be a critical strategy for improving membrane permeability or optimizing in vivo clearance without altering the core binding scaffold.
- [1] PubChem. (2025). 4-(Chlorosulfonyl)-5-ethylfuran-2-carboxylic acid. CID 130966099. View Source
- [2] PubChem. (2021). 4-Chlorosulfonylfuran-2-carboxylic acid. CID 11016407. View Source
